![molecular formula C2H4O2 B583812 [1-13C]Glycolaldehyde CAS No. 71122-42-4](/img/structure/B583812.png)
[1-13C]Glycolaldehyde
Overview
Description
[1-¹³C]Glycolaldehyde is a stable isotope-labeled derivative of glycolaldehyde (C₂H₄O₂), where the carbon-13 (¹³C) isotope is incorporated at the first carbon position. This compound is a critical tool in nuclear magnetic resonance (NMR) spectroscopy and enzymatic studies, enabling researchers to trace reaction mechanisms and metabolic pathways with high precision. Glycolaldehyde itself is the simplest aldose sugar and serves as a precursor in prebiotic chemistry, particularly in the formose reaction, which generates complex carbohydrates from formaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: [1-13C]Glycolaldehyde can be synthesized by the oxidation of ethylene glycol using hydrogen peroxide in the presence of iron (II) sulfate . This method involves the careful control of reaction conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled precursors. The process requires specialized equipment to handle and incorporate the carbon-13 isotope into the glycolaldehyde molecule .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form glycolic acid.
Reduction: It can be reduced to form ethylene glycol.
Condensation: It can participate in aldol condensation reactions to form larger sugar molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of iron (II) sulfate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Condensation: Base catalysts such as sodium hydroxide.
Major Products:
Oxidation: Glycolic acid.
Reduction: Ethylene glycol.
Condensation: Larger sugar molecules such as erythrose.
Scientific Research Applications
[1-13C]Glycolaldehyde has a wide range of applications in scientific research:
Mechanism of Action
[1-13C]Glycolaldehyde exerts its effects through several mechanisms:
AGE Formation: It acts as a precursor to advanced glycation end products, which can disrupt cellular functions and contribute to various diseases.
Insulin Signaling Disruption: It interferes with insulin signaling pathways, affecting glucose uptake and metabolism.
Oxidative Stress: It induces the production of reactive oxygen species, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂H₄O₂ (¹³C at C1)
- CAS Number : 71122-42-4
- Physical State : Liquid, soluble in water
- Storage : 4°C
- Applications : Enzymatic catalysis studies (e.g., triosephosphate isomerase), prebiotic chemistry, and astrochemical research .
Isotopologues of Glycolaldehyde
[2-¹³C]Glycolaldehyde
- Labeling Position : ¹³C at the second carbon.
- NMR Utility : The C2 carbon of glycolaldehyde exhibits a distinct chemical shift at 64.6 ppm compared to C1 (89.8 ppm), enabling position-specific tracking in reaction pathways .
[1,2-¹³C₂]Glycolaldehyde
- Labeling Position : Dual ¹³C labeling at both C1 and C2.
- Applications: Enhances NMR sensitivity for tracking both carbons simultaneously, particularly in studies of carbohydrate rearrangements (e.g., epimerization of glucose to mannose) and the formose reaction .
- Synthesis : Commercially available but requires specialized isotopic enrichment, increasing cost compared to singly labeled variants .
[1-¹³C,2-²H]Glycolaldehyde
- Labeling Position : ¹³C at C1 and deuterium (²H) at C2.
- Utility : Used to study kinetic isotope effects in enzyme-catalyzed reactions. For example, in phosphite-activated isomerization, [1-¹³C,2-²H]GA forms in yields up to 15%, highlighting the role of deuterium in modulating reaction rates .
Structurally Related Compounds
DL-Glyceraldehyde-1,2-¹³C₂
- Structure : A triose (C₃H₆O₃) with ¹³C labeling at C1 and C2.
- Applications : Used in metabolic flux analysis and studies of glycolysis. Unlike glycolaldehyde, glyceraldehyde is phosphorylated in vivo, making it relevant to cellular energy pathways .
- Storage : Stable at 2–8°C, contrasting with [1-¹³C]glycolaldehyde’s refrigeration requirements .
Erythrose and Threose Derivatives
Comparative Data Table
*Note: [1,2-¹³C₂]Glycolaldehyde’s storage varies by supplier; some solutions are volatile and require refrigeration .
Enzymatic Studies
- Triosephosphate Isomerase (TIM) : [1-¹³C]Glycolaldehyde is a substrate analog for TIM, revealing how phosphite dianion activates hydron transfer at C1. Mutations in TIM’s catalytic loop reduce reaction efficiency by 6.6 kcal/mol, demonstrating the enzyme’s dependence on precise positioning of [1-¹³C]GA .
- Bovine Serum Albumin (BSA) : BSA catalyzes [1-¹³C]GA deprotonation, a model for protein-mediated reactions in prebiotic chemistry .
Astrochemical Significance
Glycolaldehyde, including its ¹³C-labeled forms, has been detected near young stars (e.g., IRAS 16293-2422) using ALMA, suggesting its role in early planetary systems as a precursor to RNA .
Biological Activity
Glycolaldehyde, particularly its isotopically labeled form [1-13C]glycolaldehyde, is a simple sugar alcohol that plays a significant role in various biological processes. As a precursor to advanced glycation end products (AGEs), glycolaldehyde has garnered attention for its implications in metabolic pathways, particularly in the context of diabetes and oxidative stress. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and potential health implications.
Glycolaldehyde is the simplest form of an aldose sugar with the molecular formula C₂H₄O₂. It can be readily converted to acetyl coenzyme A, a crucial metabolite in energy production and fatty acid synthesis . The presence of the carbon-13 isotope at the carbonyl carbon allows for detailed tracking of metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy.
Key Reactions Involving Glycolaldehyde
Reaction | Products |
---|---|
Glycolaldehyde + Enzymes | Acetyl CoA, Various AGEs |
Glycolaldehyde + Aminoguanidine | Reduced AGE Formation |
Biological Activity and Mechanisms
Research indicates that glycolaldehyde induces cytotoxic effects in renal cells through apoptosis mechanisms. A study demonstrated that treatment with 100 μM glycolaldehyde led to increased expression of pro-apoptotic proteins (Bax, cytochrome c) and decreased anti-apoptotic proteins (Bcl-2) in murine renal glomerular mesangial cells . This apoptotic pathway is linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) generation.
Apoptosis Induction Mechanism
- Increased ROS Production : Glycolaldehyde treatment significantly elevates ROS levels, contributing to oxidative stress.
- AGE Accumulation : The formation of AGEs from glycolaldehyde enhances receptor for AGE (RAGE) expression, further promoting cellular damage.
- Mitochondrial Dysfunction : Alterations in mitochondrial membrane potential were observed following glycolaldehyde exposure, leading to reduced ATP generation .
Case Studies
- Renal Cell Damage : In vitro studies showed that glycolaldehyde concentrations above 50 μM resulted in dose-dependent cytotoxicity in renal cells. The study highlighted the correlation between glycolaldehyde-induced AGE formation and increased RAGE expression as critical factors in renal cell apoptosis .
- Metabolic Pathway Tracking : The use of this compound allowed researchers to elucidate metabolic pathways involving triosephosphate isomerase (TIM). The TIM-catalyzed reactions demonstrated similar product distributions when compared to other substrates, indicating the enzyme's role in glycolytic processes .
Implications for Health and Disease
The biological activity of glycolaldehyde suggests potential implications for various health conditions:
- Diabetes Complications : Due to its role as a precursor to AGEs, glycolaldehyde may contribute to diabetic complications through enhanced oxidative stress and cellular damage.
- Potential Therapeutic Targets : Understanding the mechanisms by which glycolaldehyde induces cytotoxicity could lead to novel therapeutic strategies aimed at mitigating its harmful effects, particularly in renal diseases.
Properties
IUPAC Name |
2-hydroxyacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNASOHLSPBMP-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH]=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724572 | |
Record name | Hydroxy(1-~13~C)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.045 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71122-42-4 | |
Record name | Hydroxy(1-~13~C)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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